molecular formula C6H10N6 B3340027 N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin CAS No. 1808990-94-4

N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin

Cat. No.: B3340027
CAS No.: 1808990-94-4
M. Wt: 169.16 g/mol
InChI Key: LVQDKIWDGQRHTE-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with cyanuric chloride in the presence of a base, such as sodium hydroxide, to form the triazine ring .

Industrial Production Methods

Industrial production of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazines .

Scientific Research Applications

N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin involves its interaction with the insect’s hormonal system. It disrupts the normal development of insects by interfering with the synthesis of chitin, an essential component of the insect exoskeleton. This leads to the death of the insect during molting .

Comparison with Similar Compounds

Similar Compounds

    Melamine: Another triazine derivative with similar structural features but different applications.

    2-Chloro-4,6-diamino-1,3,5-triazine: A related compound used in different chemical reactions.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with distinct properties.

Uniqueness

N-Cyclopropyl-1,3,5-triazin-13C3-2,4,6-triamin is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. Its effectiveness as an insect growth regulator sets it apart from other triazine derivatives .

Properties

IUPAC Name

2-N-cyclopropyl-(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDKIWDGQRHTE-VMGGCIAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N[13C]2=N[13C](=N[13C](=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204570
Record name N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808990-94-4
Record name N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1808990-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-chloro-6-amino-s-triazine, 51 g of anhydrous ammonia and 500 ml of dioxane is heated for 24 hours in an autoclave at 140° C. After cooling to room temperature the solvent is removed by water jet vacuum distillation. 300 ml of water are added to the residue. After stirring, the residue product is filtered off and recrystallised from boiling ethanol. 50 g of 2-cyclopropylamino-4,6-diamino-s-triazine are obtained. Melting point: 219°-222° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-amino-6-chloro-s-triazine, 51 g of ammonia and 500 ml of dioxan is heated at 140° C. in an autoclave for 24 hours. After cooling, the dioxan is removed by filtering with suction in vacuo and the crystalline residue is washed with water and dried. The crude product is recrystallised from methanol; melting point 219°-222° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin
Reactant of Route 3
Reactant of Route 3
N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin
Reactant of Route 4
Reactant of Route 4
N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin
Reactant of Route 5
Reactant of Route 5
N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin
Reactant of Route 6
N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.